molecular formula C19H30N2O3S B216275 N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide

Katalognummer B216275
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: VAWFQBIPGUQSHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It was first synthesized in 1986 by Dr. Kenneth A. Jacobson and his team at the National Institutes of Health (NIH). Since then, DPCPX has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Wirkmechanismus

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide selectively binds to and blocks the adenosine A1 receptor, preventing the activation of downstream signaling pathways. This blockade of A1 receptors has been shown to have a number of effects on cellular function, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and tissues. For example, in the brain, this compound has been shown to inhibit the release of glutamate and other neurotransmitters, leading to a decrease in neuronal excitability. In the cardiovascular system, this compound has been shown to decrease heart rate and blood pressure by blocking the A1 receptor-mediated effects of adenosine.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of A1 receptor-mediated signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other A1 receptor antagonists, which may require higher concentrations of the drug to achieve the desired effects.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide and adenosine receptors. One area of interest is the development of more potent and selective A1 receptor antagonists for use in both basic and clinical research. Another area of interest is the investigation of the role of adenosine receptors in various disease states, including neurodegenerative disorders, cardiovascular disease, and cancer. Finally, the development of novel therapeutic agents targeting adenosine receptors is an active area of research, with the potential for new treatments for a wide range of diseases.

Synthesemethoden

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide involves several steps, starting with the reaction of 4-chloroaniline with dipropyl sulfide to form 4-(dipropylsulfamoyl)aniline. This intermediate is then reacted with cyclohexanecarboxylic acid to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Wissenschaftliche Forschungsanwendungen

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in regulating cardiovascular, respiratory, and immune function, as well as neurotransmitter release and synaptic plasticity in the brain.

Eigenschaften

Molekularformel

C19H30N2O3S

Molekulargewicht

366.5 g/mol

IUPAC-Name

N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H30N2O3S/c1-3-14-21(15-4-2)25(23,24)18-12-10-17(11-13-18)20-19(22)16-8-6-5-7-9-16/h10-13,16H,3-9,14-15H2,1-2H3,(H,20,22)

InChI-Schlüssel

VAWFQBIPGUQSHR-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Kanonische SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.